

Technical Guide: 2-[(2-Fluorophenyl)amino]nicotinic Acid

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Compound of Interest

Compound Name: 2-[(2-Fluorophenyl)amino]nicotinic acid

Cat. No.: B1299657

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[(2-Fluorophenyl)amino]nicotinic acid is a substituted nicotinic acid derivative. Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The introduction of a 2-fluorophenylamino group at the 2-position of the nicotinic acid scaffold can modulate its physicochemical properties and biological targets. This guide aims to provide a comprehensive overview of the available technical information for this specific compound.

Chemical Identification

A critical first step in the characterization and study of any chemical compound is its unique identification through the Chemical Abstracts Service (CAS) Registry Number. Despite a thorough search for the CAS number for **2-[(2-Fluorophenyl)amino]nicotinic acid**, a specific registry number for this compound could not be definitively identified from the available public data.

It is important to distinguish this compound from its isomers, such as 2-[(4-Fluorophenyl)amino]nicotinic acid, which has the CAS number 57978-81-5. The position of the fluorine atom on the phenyl ring significantly influences the molecule's properties, and data for one isomer cannot be extrapolated to another.

Due to the absence of a specific CAS number for **2-[(2-Fluorophenyl)amino]nicotinic acid**, it is not feasible to retrieve and present the detailed quantitative data, experimental protocols, and signaling pathway information required for a comprehensive technical guide. The following sections outline the type of information that would be included if the compound were unambiguously identified and well-documented in scientific literature.

Data Presentation (Hypothetical)

Had the data been available, it would be summarized in structured tables for clarity and ease of comparison.

Table 1: Physicochemical Properties (Hypothetical)

Property	Value	Units
Molecular Formula	C ₁₂ H ₉ FN ₂ O ₂	-
Molecular Weight	232.21	g/mol
Melting Point	Data not available	°C
Boiling Point	Data not available	°C
Solubility	Data not available	-
pKa	Data not available	-

Table 2: In Vitro Biological Activity (Hypothetical)

Target	Assay Type	IC ₅₀ / EC ₅₀	Units
Enzyme/Receptor X	Inhibition Assay	Data not available	μM
Cell Line Y	Cytotoxicity Assay	Data not available	μM

Experimental Protocols (Hypothetical)

Detailed methodologies for key experiments would be provided to ensure reproducibility.

General Synthesis Protocol (Hypothetical)

A potential synthetic route to **2-[(2-Fluorophenyl)amino]nicotinic acid** could involve a Buchwald-Hartwig amination or an Ullmann condensation reaction.

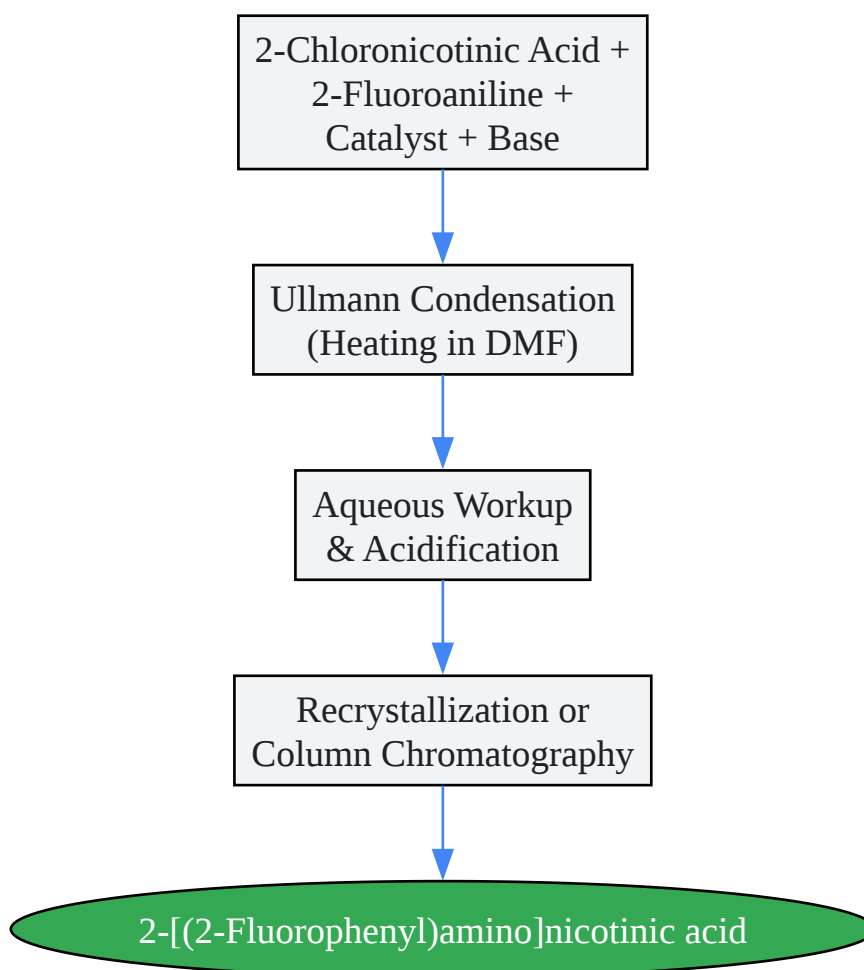
Example: Ullmann Condensation

A mixture of 2-chloronicotinic acid (1 equivalent), 2-fluoroaniline (1.2 equivalents), copper(I) iodide (0.1 equivalents), and a base such as potassium carbonate (2 equivalents) in a high-boiling point solvent like dimethylformamide (DMF) would be heated under an inert atmosphere. The reaction progress would be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture would be cooled, diluted with water, and acidified to precipitate the product. The crude product would then be purified by recrystallization or column chromatography.

Mandatory Visualizations (Hypothetical)

Diagrams would be created to visualize experimental workflows and potential signaling pathways.

Experimental Workflow: Synthesis and Purification



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Caption: A generalized workflow for the synthesis and purification of **2-[(2-Fluorophenyl)amino]nicotinic acid**.

Potential Signaling Pathway Involvement (Hypothetical)

Given that nicotinic acid is a known agonist of the G-protein coupled receptor GPR109A (also known as HM74A), a substituted derivative might interact with this or related pathways.



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Caption: Hypothetical activation of the GPR109A signaling pathway by **2-[(2-Fluorophenyl)amino]nicotinic acid**.

Conclusion

The lack of a definitive CAS number for **2-[(2-Fluorophenyl)amino]nicotinic acid** currently limits the ability to provide a detailed and accurate technical guide. Researchers interested in this specific compound are advised to first confirm its synthesis and unambiguous characterization, including obtaining a CAS number, which will then enable a more thorough literature search and data compilation. The information presented in this guide for data tables, experimental protocols, and visualizations is hypothetical and serves to illustrate the intended content structure.

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